Indole-2-acetic acid
Overview
Description
Indole-3-acetic acid (IAA) is a naturally occurring auxin, a class of plant hormones that play a crucial role in plant growth and development. Auxins were discovered in the early twentieth century and have since been identified as key regulators of various physiological processes in plants. IAA, in particular, has been extensively studied due to its broad physiological effects, including cell elongation, division, and differentiation .
Synthesis Analysis
IAA biosynthesis in plants can occur through multiple pathways. A simple two-step pathway has been established, where tryptophan (Trp) is first converted to indole-3-pyruvate (IPA) by the TAA family of amino transferases. Subsequently, IAA is produced from IPA by the YUC family of flavin monooxygenases . This pathway is considered the main auxin biosynthesis route and is essential for many developmental processes. Additionally, studies have shown that IAA can be synthesized from different pools of tryptophan, which may be rapidly turning over and have access to both newly synthesized tryptophan and that from protein hydrolysis .
Molecular Structure Analysis
The molecular structure of IAA consists of an indole ring and a carboxylic acid group. This structure has been the subject of various mass spectrometric analyses to quantify IAA levels in plants. For instance, [(13)C(6)]IAA, labeled with (13)C in the benzene ring, has been used as an internal standard for quantitative mass spectral analysis due to its nonexchangeability of the isotope label and identical chromatographic properties to the unlabeled compound .
Chemical Reactions Analysis
IAA has been shown to participate in various chemical reactions within plant tissues. For example, it can stimulate the synthesis of cyclic 3'-5' adenosine phosphate (cyclic-AMP) in Bengal gram seedlings, indicating its role in signal transduction pathways . Additionally, acid-induced condensation reactions between indole and acetone have been investigated, leading to the elucidation of the structures of condensation products and the discovery of new annulation reactions for the preparation of cyclopentano[b]indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of IAA have been characterized through different spectroscopic techniques, including mass spectrometry and NMR. These properties are crucial for understanding the behavior of IAA in biological systems and for developing analytical methods to study its distribution and function in plants. For instance, the synthesis of deuterium-labeled IAA has been described for use in mass spectrometric assays, which allows for the sensitive detection and quantification of IAA in plant tissues .
In addition to its role in plant physiology, IAA derivatives, such as indole-3-acetamides, have been synthesized and screened for their antihyperglycemic and antioxidant potentials. These compounds have shown promising activity against the α-amylase enzyme and good antioxidant potential, indicating the therapeutic potential of IAA derivatives .
Scientific Research Applications
Plant Growth and Biofertilizers
Mohite (2013) discussed the role of IAA-producing bacteria in stimulating plant growth, emphasizing its potential as a biofertilizer. The study involved isolating and characterizing IAA-producing bacteria from rhizospheric soil and evaluating their effect on plant growth through pot assays, suggesting their effectiveness as biofertilizer inoculants (Mohite, 2013).
Reproductive Development in Plants
Zhao et al. (2013) identified a gene in rice, crucial for anther dehiscence, pollen fertility, and seed initiation, which is involved in the catabolism of IAA. This study highlights the importance of IAA in plant reproductive development and its homeostasis (Zhao et al., 2013).
Auxin Biosynthesis Pathway
Zhao (2012) detailed the auxin biosynthesis pathway in plants, demonstrating how tryptophan is converted to IAA. This process plays a critical role in plant developmental processes, indicating the fundamental role of IAA in plant growth and development (Zhao, 2012).
Plant-Microbe Interactions
Duca et al. (2014) reviewed the role of IAA in plant-microbe interactions, including both phytostimulation and phytopathogenesis. The study emphasizes the diverse roles of IAA in bacterial physiology and its impact on plant development (Duca et al., 2014).
IAA Photodegradation and Medical Applications
Leasure et al. (2013) explored the enhancement of IAA photodegradation by vitamin B6. Their findings have implications for both plant culture media and potential medical applications, such as photodynamic therapy for acne vulgaris and certain tumors (Leasure et al., 2013).
Biopolymeric Hydrogels for Medical Applications
Chitra et al. (2017) synthesized IAA/diol based pH-sensitive biopolymeric hydrogels with potential for antibacterial, antifungal, and antioxidant applications. These hydrogels, recommended for medical applications, demonstrate the versatility of IAA in various fields (Chitra et al., 2017).
Electrochemical Analysis in Plant Research
Sun et al. (2015) developed a method for the simultaneous electrochemical determination of IAA and salicylic acid in pea roots. This approach aids in understanding the interaction of these phytohormones in plants (Sun et al., 2015).
Safety And Hazards
IAA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .
Future Directions
Indole-based compounds, such as IAA, are commonly used as plant growth regulators in agricultural settings . Recent research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . Indole acetic acid is known to speed up the root initiation on vegetative growth and propagation .
properties
IUPAC Name |
2-(1H-indol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPBEBWGSGFROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402511 | |
Record name | INDOLE-2-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-2-acetic acid | |
CAS RN |
32588-36-6 | |
Record name | INDOLE-2-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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